molecular formula C18H14BrClN4O2S B11285721 N-(4-bromophenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide

N-(4-bromophenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B11285721
M. Wt: 465.8 g/mol
InChI Key: RGIAIZFGSBEIDH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Urea Formation: The thiazole derivative is then reacted with an isocyanate to form the urea linkage.

    Acetamide Formation: Finally, the compound is acylated with an appropriate acyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium cyanide, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-(2-(3-(4-fluorophenyl)ureido)thiazol-4-yl)acetamide
  • N-(4-chlorophenyl)-2-(2-(3-(4-bromophenyl)ureido)thiazol-4-yl)acetamide

Uniqueness

N-(4-bromophenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is unique due to its specific substitution pattern on the phenyl and thiazole rings. This unique structure can lead to distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H14BrClN4O2S

Molecular Weight

465.8 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C18H14BrClN4O2S/c19-11-1-5-13(6-2-11)21-16(25)9-15-10-27-18(23-15)24-17(26)22-14-7-3-12(20)4-8-14/h1-8,10H,9H2,(H,21,25)(H2,22,23,24,26)

InChI Key

RGIAIZFGSBEIDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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